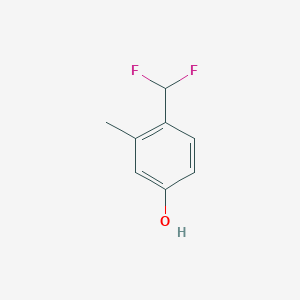

4-(Difluoromethyl)-3-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,8,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOHMOWMYQXWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded dramatically from its niche origins to become a critical discipline in both academic and industrial research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the bond it forms with carbon—allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics. sci-hub.sesigmaaldrich.com The introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.com

Historically, the field has seen significant milestones, from the initial isolation of fluorine by Henri Moissan in 1886 to the development of revolutionary materials like polytetrafluoroethylene (Teflon) in the 1940s. sci-hub.se In recent decades, the focus has increasingly shifted towards the synthesis of complex, selectively fluorinated molecules for use in life sciences. scbt.com This has been driven by the development of sophisticated fluorinating agents and synthetic methodologies. sci-hub.se The applications of organofluorine compounds are extensive, ranging from anesthetics and agrochemicals to advanced polymers and liquid crystals. scbt.com

The Difluoromethyl Cf2h Motif: Strategic Value in Molecular Design and Bioisosterism

Within the diverse world of organofluorine compounds, the difluoromethyl (CF2H) group has emerged as a particularly valuable functional group, or motif, in molecular design. orgsyn.orgrsc.org It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. orgsyn.orgrsc.org Bioisosteres are substituents or groups that possess similar physical or chemical properties, which produce broadly similar biological effects. The CF2H group can act as a lipophilic hydrogen bond donor, a characteristic that can enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile. orgsyn.orgrsc.orgberkeley.edu

The replacement of a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to the more common trifluoromethyl (CF3) group, while also introducing the capacity for hydrogen bonding. sigmaaldrich.com This unique combination of properties allows medicinal chemists to modulate a molecule's characteristics with a high degree of control, potentially leading to improved efficacy and selectivity of therapeutic agents. sigmaaldrich.comrsc.org

Structural Context and Research Relevance of 4 Difluoromethyl 3 Methylphenol Within the Phenol Class

Direct Difluoromethylation of Phenolic Substrates: Comprehensive Analysis

Direct difluoromethylation involves the introduction of the -CF2H group onto a phenolic substrate in a single conceptual step. This is most commonly achieved through the generation of difluorocarbene (:CF2), a reactive intermediate that inserts into the O-H bond of the phenol. rsc.orgrsc.org The phenol is typically deprotonated in situ to form a more nucleophilic phenoxide, which readily traps the electrophilic difluorocarbene. sci-hub.seorgsyn.org

Difluorocarbene Precursors and Generation Strategies

The success of direct difluoromethylation hinges on the effective generation of difluorocarbene. A variety of precursors and methods have been developed, each with distinct advantages and disadvantages. numberanalytics.com Historically, reagents like chlorodifluoromethane (B1668795) (Freon 22) were used, but due to their ozone-depleting properties and gaseous nature, they have been largely replaced by more practical and environmentally benign alternatives. cas.cnnih.gov

Common modern precursors include halodifluoroacetate salts, such as sodium chlorodifluoroacetate (ClCF2CO2Na), and S-(difluoromethyl)sulfonium salts. sci-hub.seorgsyn.org Sodium chlorodifluoroacetate is a stable, commercially available solid that generates difluorocarbene via thermal decarboxylation. orgsyn.orgwikipedia.org Other notable precursors include trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) and phosphonium (B103445) salts like diethyl bromodifluoromethylphosphonate. numberanalytics.comcas.cnresearchgate.net

The primary strategies for generating difluorocarbene from these precursors are:

Thermal Decomposition: Heating the precursor, like sodium chlorodifluoroacetate, induces the elimination of stable molecules (e.g., CO2 and NaCl) to release :CF2. numberanalytics.comwikipedia.org

Base-Induced Elimination: A strong base can be used to abstract a proton or a leaving group, leading to the formation of difluorocarbene. numberanalytics.com This is common for precursors like diethyl bromodifluoromethylphosphonate. cas.cn

Transition Metal-Mediated Generation: Metal complexes can facilitate the formation of difluorocarbene from appropriate precursors under milder conditions. numberanalytics.com

| Method | Common Precursors | Advantages | Disadvantages |

|---|---|---|---|

| Thermal Decomposition | Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Simple setup, scalable, uses stable precursors. orgsyn.org | Requires high temperatures, potential for side reactions. |

| Base-Induced Elimination | Diethyl bromodifluoromethylphosphonate | Fast reaction rates, versatile precursors. | Requires strong bases, potential for side reactions. cas.cn |

| Photochemical Activation | Specific photo-sensitive precursors | Mild conditions, high selectivity. | Requires specialized equipment, limited by light penetration. |

| Transition Metal-Mediated | Various | Mild conditions, high efficiency. | Catalyst cost and sensitivity. |

Nucleophilic and Electrophilic Difluoromethylation Approaches

Difluoromethylation reactions can be classified based on the nature of the interacting species.

In the context of phenolic substrates, the most prevalent approach is nucleophilic attack by the phenol . The phenol is deprotonated by a base (e.g., Cs2CO3, KOH, LiOH) to form a phenoxide anion. sci-hub.seorgsyn.org This highly nucleophilic species then attacks an electrophilic source of the difluoromethyl group. The most common electrophile is difluorocarbene (:CF2), generated in situ. sci-hub.seorgsyn.org The reaction proceeds via the insertion of the electrophilic carbene into the O-H bond, which is facilitated by the prior formation of the nucleophilic phenoxide. orgsyn.org This strategy has been successfully applied to a wide range of substituted phenols, tolerating both electron-donating and electron-withdrawing groups. sci-hub.se

Alternatively, electrophilic difluoromethylation involves a reagent that delivers a "CF2H+" equivalent to a nucleophilic substrate. While less common for direct O-difluoromethylation of simple phenols, specialized electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed. epa.govnih.gov These reagents, such as hypervalent iodine(III)-CF2SO2Ph compounds, can react with electron-rich aromatic systems. epa.govnih.gov For phenols, this approach is more typically seen in C-H functionalization rather than O-H insertion, but it represents an important complementary strategy in the broader field of difluoromethylation. nih.gov

Radical Difluoromethylation Techniques

Radical difluoromethylation offers another distinct pathway that avoids the use of strong bases and nucleophilic phenoxides. This approach relies on the generation of a difluoromethyl radical (•CF2H). rsc.org Reagents capable of producing this radical, such as Zn(SO2CF2H)2 (DFMS) in the presence of an oxidant or iododifluoromethyl phenyl sulfone (PhSO2CF2I) with a radical initiator like Et3B/air, have been developed. cas.cnnih.gov

While much of the research has focused on the radical difluoromethylation of heterocycles and alkenes, the underlying principles are applicable to other substrates. rsc.orgcas.cn The process involves the generation of the •CF2H radical, which is then trapped by the substrate. For phenolic compounds, this would likely involve addition to the aromatic ring rather than direct O-H functionalization, leading to C-difluoromethylated phenol analogues. This method is particularly valuable for its compatibility with a wide range of functional groups that might be sensitive to the ionic conditions of nucleophilic or electrophilic pathways. nih.gov

Transition Metal-Catalyzed Difluoromethylation Protocols

Transition metal catalysis provides powerful and often milder alternatives to traditional methods for forming carbon-fluorine bonds. acs.org Catalysts based on copper and palladium have been instrumental in developing new difluoromethylation strategies applicable to phenolic systems, often exhibiting high efficiency and broad substrate scope. nih.govacs.org

Copper-Catalyzed Difluoromethylation of Phenols

Copper catalysis is widely used in fluorination and fluoroalkylation reactions. In the context of difluoromethylating phenols, copper can play several roles. While direct, broadly applicable methods for the copper-catalyzed O-difluoromethylation of phenols are still emerging, related transformations highlight its potential. For instance, copper catalysts are effective in the difluoromethylation of β,γ-unsaturated carboxylic acids and terminal alkynes. nsf.govnih.gov

Copper-catalyzed Ullmann-type couplings for the O-arylation of phenols are well-established, demonstrating copper's ability to facilitate the formation of C(aryl)-O bonds under mild conditions. nih.gov Building on this, copper-mediated C-H oxidative difluoromethylation of heterocycles has been achieved using reagents like TMSCF2H. nih.gov These methods often proceed through a mechanism where the catalyst facilitates the generation of the reactive difluoromethyl species and its subsequent coupling with the substrate. The application of these principles to the direct O-difluoromethylation of phenols is an active area of research, promising a versatile and economically attractive route to aryl difluoromethyl ethers. orgsyn.orgnih.gov

Palladium-Catalyzed Strategies for Phenolic Difluoromethylation

Palladium catalysis offers a highly versatile platform for the synthesis of difluoromethylated compounds, including derivatives of phenols. researchgate.net These methods often involve the cross-coupling of a (hetero)aryl halide or a C-H bond with a difluoromethyl source. nih.govacs.org

One prominent strategy is the palladium-catalyzed difluoromethylation of aryl halides . This involves the coupling of an aryl halide (e.g., a bromo- or iodo-substituted phenol derivative) with a nucleophilic difluoromethylating agent. nih.gov This allows for site-specific installation of the -CF2H group on a pre-functionalized aromatic ring.

A more advanced approach is the decarbonylative C–H difluoromethylation . In a notable example, (benz)oxazoles were difluoromethylated at the C(2)-position using difluoroacetic anhydride (B1165640) as the coupling partner, catalyzed by a palladium complex with a XantPhos ligand. acs.org While this example involves an azole, the principle of activating a C-H bond (which could be on a complex phenol derivative) and coupling it with a difluoromethyl source is a powerful concept. acs.org

Furthermore, palladium catalysis enables the arylative dearomatization of phenols , transforming simple phenols into complex spirocyclohexadienones. nih.gov Although this does not result in a simple difluoromethylated phenol, it showcases the ability of palladium catalysts to activate phenols for complex C-C bond formations, a strategy that could potentially be adapted for difluoromethylation. nih.gov

| Strategy | Substrate Type | Difluoromethyl Source | Key Features | Reference |

|---|---|---|---|---|

| Cross-Coupling | Heteroaryl Halides | [(SIPr)Ag(CF2H)] | Mild conditions, broad scope for pyridyl, thienyl, etc. | nih.gov |

| Decarbonylative C-H Functionalization | Azoles (e.g., Benzoxazole) | Difluoroacetic Anhydride | Effective with XantPhos ligand, targets acidic C-H bonds. | acs.org |

| Arylative Dearomatization | Phenols | (Not a difluoromethylation) | Forms spirocyclic products, demonstrates phenol activation. | nih.gov |

Emerging Metal-Based Catalytic Systems

Recent advancements in organometallic chemistry have unveiled powerful metal-based catalysts for the difluoromethylation of phenols. These systems offer high efficiency and selectivity, often under mild reaction conditions.

Ruthenium catalysts, for instance, have been successfully employed for the meta-selective C-H difluoromethylation of phenol derivatives. nih.gov This approach utilizes a directing group, such as pyrimidine, to guide the difluoromethylation to the desired position, providing an efficient pathway to fluorine-containing phenols. nih.gov

Nickel catalysis has also emerged as a promising strategy. Researchers have developed a method using a stable and isolable difluoromethyl zinc reagent in conjunction with a nickel catalyst to difluoromethylate aryl halides at room temperature. nih.govacs.org This system is notable for its mild conditions and broad substrate scope, accommodating various functional groups. nih.govacs.org The development of a stable difluoromethyl zinc reagent, which is a free-flowing solid, has been a significant step forward in this area. acs.org

Furthermore, a cooperative dual catalyst system involving palladium and silver has been reported for the direct difluoromethylation of aryl bromides and iodides under mild conditions. acs.org Mechanistic studies have shed light on the individual catalytic cycles, demonstrating the viability of this cooperative approach. acs.org

Visible-Light Photoredox Catalysis in Difluoromethylation of Phenols

Visible-light photoredox catalysis has revolutionized organic synthesis by offering a green and efficient alternative to traditional methods. This strategy has been successfully applied to the difluoromethylation of phenols, utilizing light to drive the reaction.

A notable method employs commercially available and inexpensive difluorobromoacetic acid as the difluoromethylating agent. nih.gov This one-pot reaction proceeds under visible-light irradiation, yielding a diverse range of O- and S-difluoromethylated products in good yields with excellent functional group tolerance. nih.gov The reaction is believed to proceed through a radical mechanism, initiated by the photoredox catalyst.

The use of photoredox catalysis has expanded to include the difluoromethylation of various aromatic compounds and aliphatic multiple C-C bonds. mdpi.com For instance, coumarins have been successfully difluoromethylated using Eosin Y as the photocatalyst under blue LED irradiation. mdpi.com This method highlights the versatility of photoredox catalysis in accessing a wide array of difluoromethylated compounds. mdpi.com The development of continuous-flow systems for photocatalytic reactions further enhances the efficiency and scalability of these transformations. mdpi.comyoutube.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Congeners

Achieving high levels of chemo-, regio-, and stereoselectivity is a paramount goal in modern organic synthesis. The synthesis of complex molecules like this compound and its analogs often requires precise control over these aspects.

Recent research has focused on developing new methods that offer high selectivity. nih.govnih.gov For example, iron-catalyzed hydroboration of alkenes and alkynes has been shown to proceed with high chemo-, regio-, and stereoselectivity, providing access to a variety of functionalized building blocks. rsc.org While not directly applied to this compound in the cited literature, the principles of these selective reactions are transferable to the synthesis of its precursors or analogs.

The development of novel reagents and catalytic systems is key to achieving the desired selectivity. For instance, the introduction of selenium dihalides in organoselenium synthesis has enabled the highly regio- and stereoselective synthesis of various heterocyclic compounds. nih.gov Such advancements in selective synthesis methodologies are crucial for the efficient and precise construction of complex molecular architectures. nih.govnih.gov

Process Optimization and Scalability Studies for Phenolic Difluoromethylation

The transition from a laboratory-scale reaction to a large-scale industrial process requires careful optimization and scalability studies. For the synthesis of this compound, this involves ensuring the process is efficient, safe, and cost-effective.

One approach to scalable difluoromethylation involves the use of readily available and stable reagents. A procedure using sodium chlorodifluoroacetate as the difluorocarbene source has been developed for the difluoromethylation of phenols. orgsyn.orgorgsyn.org This method is advantageous due to the reagent's stability and the straightforward, often chromatography-free, workup. orgsyn.org The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). orgsyn.orgorgsyn.org

The development of flow chemistry has also been instrumental in improving the scalability of difluoromethylation reactions. mdpi.com Continuous-flow systems offer better control over reaction parameters, enhanced safety, and the potential for higher throughput compared to traditional batch processes. mdpi.comyoutube.com These systems are particularly well-suited for photocatalytic reactions, where precise control of light exposure is critical. mdpi.com

Elucidation of Reaction Mechanisms in Difluoromethylation of Phenols

The synthesis of aryl difluoromethyl ethers, including this compound, is often achieved through the difluoromethylation of the corresponding phenol. Mechanistic studies have been crucial in understanding and optimizing these transformations.

Evidence for Difluorocarbene Intermediates

A significant body of evidence points to the involvement of difluorocarbene (:CF2) as a key intermediate in the difluoromethylation of phenols. acs.orgnih.gov One common method for generating difluorocarbene is the thermal decarboxylation of sodium chlorodifluoroacetate. orgsyn.org The electrophilic difluorocarbene is then trapped by a phenolate (B1203915) nucleophile, which is generated under basic conditions from the corresponding phenol. Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org

Control experiments have further solidified the role of difluorocarbene. For instance, reactions using a deuterated S-(difluoromethyl)sulfonium salt as the carbene precursor resulted in the formation of a deuterated difluoromethyl ether product, albeit in a lower yield compared to the non-deuterated product. This outcome strongly suggests that the reaction proceeds via a difluorocarbene pathway. acs.org The stability of difluorocarbene, arising from the inductive withdrawal of its filled σ orbital and back-bonding from fluorine's lone pair into the carbene's empty p orbital, makes it a more stable and selective carbene compared to others. orgsyn.org

Role of Phenoxide Nucleophilicity in Reaction Pathways

The nucleophilicity of the phenoxide ion plays a critical role in the reaction pathway of difluoromethylation. The reaction is initiated by the deprotonation of the phenol by a base to form the more nucleophilic phenoxide. acs.org This phenoxide then attacks the electrophilic difluorocarbene. orgsyn.org

Systematic studies on the chemoselectivity of various O,S-nucleophiles towards difluorocarbene have established a reactivity order. For oxygen nucleophiles, the general trend is ArO- > ROH > RO-. acs.orgnih.gov This indicates that aryloxides (phenoxides) are more reactive towards difluorocarbene than alcohols or their corresponding alkoxides. The higher nucleophilicity of the phenoxide anion is a key determinant in the successful O-difluoromethylation of phenols.

Chemoselectivity Profiling in Reactions Involving Phenolic Hydroxyl and Difluoromethyl Groups

The presence of both a phenolic hydroxyl group and a difluoromethyl group in a molecule like this compound presents challenges and opportunities in terms of chemoselectivity. The relative reactivity of these two functional groups dictates the outcome of various chemical transformations.

Studies on difluoromethylation reactions have shown that the phenolic hydroxyl group is highly reactive towards in situ generated difluorocarbene, leading to O-difluoromethylation. acs.org The chemoselectivity of difluorocarbene towards different nucleophiles has been systematically investigated, revealing the order of reactivity to be ArS– > RS–, ArO– > ROH > RO–, ArSH, ArOH, RSH. acs.orgnih.gov This highlights the preference for reaction at the phenoxide over other nucleophilic sites that might be present in the molecule.

Exploration of Functional Group Tolerance in the Synthesis and Transformation of this compound

The utility of synthetic methods is often determined by their tolerance to a wide range of functional groups. The difluoromethylation of phenols to produce compounds like this compound has been shown to be compatible with a variety of functional groups.

Methods utilizing S-(difluoromethyl)sulfonium salts as the difluorocarbene precursor have demonstrated broad functional group tolerance. acs.orgnih.gov These reactions proceed smoothly in the presence of groups that are often sensitive under other conditions. A wide array of functional groups are well-tolerated, including esters, ketones, aldehydes, and even sensitive functionalities like boronic acid pinacol (B44631) esters. rsc.orgacs.org Specifically, the synthesis of aryl difluoromethyl ethers has been successful with phenols bearing nitro, sulfone, ester, aldehyde, alkene, alcohol, amine, amide, and benzoyl groups. sci-hub.se Halogen substituents such as chloro, bromo, and iodo are also compatible, providing handles for further synthetic transformations through cross-coupling reactions. sci-hub.se This broad tolerance makes the synthesis of complex molecules containing the this compound motif more accessible.

Reactivity of the Difluoromethyl Group in this compound: Unconventional Transformations

While the difluoromethyl group is often installed as a stable bioisostere, it can also participate in further chemical transformations. The C-F bonds in the difluoromethyl group are generally strong, but under specific conditions, the difluoromethyl group can undergo unconventional reactions.

One such transformation is the conversion of aryl difluoromethyl ethers into aryl formates. This process is proposed to occur through the sequential O-difluoromethylation of a phenol, followed by the functionalization of the α-C–F bond of the resulting aryl difluoromethyl ether intermediate by another phenol molecule or moisture. rsc.org This transformation highlights that the difluoromethyl group is not entirely inert and can be a precursor to other functional groups.

Comparative Reactivity Studies of Substituted Difluoromethylphenols

The reactivity of difluoromethylphenols can be influenced by the nature and position of other substituents on the aromatic ring. While specific comparative studies on a series of substituted 4-(difluoromethyl)phenols are not extensively detailed in the provided context, general principles of substituent effects on phenol reactivity can be applied.

Electron-donating groups on the phenol ring are known to increase the nucleophilicity of the corresponding phenoxide, which would be expected to enhance the rate of O-difluoromethylation. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the phenoxide, potentially slowing down the reaction. However, studies have shown that both electron-rich and electron-deficient phenols can be successfully difluoromethylated in good to high yields, indicating the robustness of the reaction. sci-hub.se For instance, phenols with electron-withdrawing groups like nitro and sulfone, and those with electron-donating groups like methoxy, have all been effectively converted to their corresponding difluoromethyl ethers. sci-hub.se This suggests that while electronic effects of substituents do play a role, the developed difluoromethylation methods are effective across a broad spectrum of substituted phenols.

Advanced Spectroscopic Characterization Techniques for 4 Difluoromethyl 3 Methylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 4-(difluoromethyl)-3-methylphenol, offering precise insights into its atomic arrangement.

¹⁹F NMR spectroscopy is particularly crucial for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum provides direct information about the chemical environment of the difluoromethyl (CF₂H) group. The fluorine nuclei exhibit characteristic chemical shifts and coupling constants. The signal for the CF₂H group typically appears as a doublet due to coupling with the adjacent proton. sci-hub.se The chemical shift is sensitive to the electronic environment, and for aryl difluoromethyl ethers, it generally falls within a specific range. sci-hub.se For instance, in related difluoromethoxy-containing compounds, the ¹⁹F NMR signal can appear around -82 ppm as a doublet. sci-hub.se Quantitative ¹⁹F NMR can also be a reliable method for determining the purity of fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus, often leading to less signal overlap compared to ¹H NMR.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, enhanced by two-dimensional (2D) techniques, are indispensable for assigning the resonances of the aromatic and aliphatic protons and carbons in this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons, the methyl group protons, the phenolic hydroxyl proton, and the proton of the difluoromethyl group, which typically appears as a triplet. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbon of the difluoromethyl group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. rsc.org

COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons. sdsu.edu This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

| Technique | Information Gained |

| ¹H NMR | Proton chemical shifts and coupling constants. |

| ¹³C NMR | Carbon chemical shifts and multiplicities. |

| COSY | ¹H-¹H correlations (through-bond coupling). |

| HSQC | ¹H-¹³C one-bond correlations. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide mass accuracy to within a few parts per million. sci-hub.se This high accuracy allows for the confident determination of the molecular formula. For example, the calculated mass for a protonated molecule of a related difluoromethoxy compound, C₉H₈F₂O₃I, is 328.9481, which was found to be 328.9482 by HRMS. sci-hub.se Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern of 3-methylphenol, for instance, shows characteristic fragments that can be analyzed to deduce the structure. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. americanpharmaceuticalreview.com For this compound, key characteristic bands would include the O-H stretching of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region). researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice versa. For aromatic compounds, the ring breathing modes are often prominent in the Raman spectrum. researchgate.net

The combination of IR and Raman spectra provides a comprehensive vibrational profile of this compound. americanpharmaceuticalreview.com

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-F Stretch | 1000-1400 | Moderate |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Salts/Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound or a derivative is required. The technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise positions of all atoms in the molecule. nih.gov This method yields highly accurate bond lengths, bond angles, and intermolecular interactions within the crystal. nih.gov While no specific crystal structure for this compound was found in the search results, the structures of related phenolic and trifluoromethyl-containing compounds have been determined, demonstrating the utility of this technique for such molecules. nih.govresearchgate.net

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring in Phenolic Difluoromethylation

The synthesis of this compound often involves the difluoromethylation of a phenolic precursor. orgsyn.orgorgsyn.org Advanced spectroscopic methods can be employed for in-situ monitoring of these reactions, providing real-time information on the consumption of reactants and the formation of products. Techniques like in-situ IR or Raman spectroscopy can track the disappearance of the phenolic O-H stretch and the appearance of the C-F and C-O-C stretches of the product. This allows for precise determination of reaction kinetics and endpoints, leading to optimized reaction conditions and improved yields. nih.gov Additionally, reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or NMR spectroscopy. orgsyn.orgorgsyn.org

Theoretical and Computational Chemistry of 4 Difluoromethyl 3 Methylphenol

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 4-(Difluoromethyl)-3-methylphenol. These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule.

The electronic properties of substituted phenols are significantly influenced by the nature and position of the substituents on the aromatic ring. karazin.ua In this compound, the electron-withdrawing difluoromethyl group (-CHF2) and the electron-donating methyl group (-CH3) have opposing effects on the electron density of the benzene (B151609) ring. DFT calculations can quantify these effects, for instance, by computing Mulliken charges on the atoms. The oxygen atom of the phenolic hydroxyl group is expected to have a significant negative charge, making it a potential site for electrophilic attack. nih.gov The carbon atoms of the ring will have varying charges depending on the combined influence of the hydroxyl, methyl, and difluoromethyl groups.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating their susceptibility to electrophilic substitution. researchgate.net The LUMO, conversely, indicates the regions where the molecule can accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. In the case of this compound, the interplay of the electron-donating and electron-withdrawing groups will modulate this energy gap.

The bonding characteristics can be further analyzed through methods like Natural Bond Orbital (NBO) analysis. This would reveal hyperconjugative interactions, such as the delocalization of the oxygen lone pair electrons into the antibonding orbitals of the aromatic ring, which contributes to the stability of the molecule.

Table 1: Calculated Electronic Properties of a Substituted Phenol (B47542) (Example)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.1986 |

| LUMO Energy (eV) | -1.84325 |

| HOMO-LUMO Gap (eV) | 4.35535 |

| Dipole Moment (Debye) | 2.5 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stabilities of its different spatial arrangements. The primary focus of such an analysis would be the orientation of the hydroxyl (-OH) and difluoromethyl (-CHF2) groups. Rotation around the C-O and C-C bonds allows the molecule to adopt various conformations, or rotamers, with different potential energies. libretexts.org

The stability of these conformers is governed by factors such as steric hindrance and intramolecular interactions. libretexts.org For instance, the interaction between the hydrogen of the hydroxyl group and the fluorine atoms of the difluoromethyl group can lead to the formation of weak intramolecular hydrogen bonds. The relative orientation of the methyl group will also influence the steric strain in the molecule. Computational methods can be used to calculate the potential energy surface of the molecule as a function of the dihedral angles defining the orientation of the substituents. This allows for the identification of the most stable (lowest energy) conformation.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformations. nih.govosti.gov For this compound, an MD simulation would show the flexibility of the -OH and -CHF2 groups and the transitions between different rotational isomers. Such simulations are particularly useful for understanding how the molecule might interact with its environment, for example, in a solvent or at a biological receptor site. tandfonline.comosti.gov

Table 2: A-Values for Common Substituents in Cyclohexane (B81311) (Illustrative of Steric Bulk)

| Substituent | A-value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH3 | 1.7 |

| -OH | 0.94 |

| -F | 0.24 |

Note: A-values quantify the preference for a substituent to be in the equatorial position on a cyclohexane ring and are indicative of steric bulk. lumenlearning.com

Computational Modeling of Reaction Mechanisms in the Synthesis and Transformations of Difluoromethylphenols

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a key reaction would be the difluoromethylation of the corresponding phenol. One common method for this is the use of a difluorocarbene (:CF2) precursor, such as sodium chlorodifluoroacetate. orgsyn.org

Computational studies can model the reaction pathway, starting from the reactants, through the transition states, to the final products. nih.gov By calculating the energies of these species, the activation energy for the reaction can be determined, providing insight into the reaction rate. The geometry of the transition state can also be analyzed to understand the stereochemical outcome of the reaction.

For the difluoromethylation of a phenol, the mechanism would likely involve the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack the electrophilic difluorocarbene. sci-hub.se Computational modeling can confirm this by comparing the energy barriers for different possible pathways.

Transformations of this compound, such as electrophilic aromatic substitution, can also be modeled. The calculated electron density distribution (as discussed in section 5.1) can predict the most likely sites for substitution. The modeling of the reaction mechanism would then involve identifying the transition states for the attack of the electrophile at different positions on the ring and comparing their energies to determine the regioselectivity of the reaction.

Prediction of Spectroscopic Parameters: Theoretical NMR, IR, and UV-Vis Spectra

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in this compound. doi.orgcas.cn The chemical shifts are sensitive to the electronic environment of each nucleus, so accurate prediction requires a good quality quantum chemical calculation. The predicted spectrum can be used to assign the peaks in an experimental NMR spectrum. For ¹⁹F NMR, scaling factors are often used to improve the accuracy of the predicted chemical shifts. nih.gov

Infrared (IR) Spectra: The vibrational frequencies of a molecule can be calculated computationally. okstate.edu These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can help in assigning the vibrational modes to the experimental peaks. For this compound, characteristic vibrations would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C-F stretching of the difluoromethyl group, and various bending and ring deformation modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govresearchgate.net Phenolic compounds typically show two absorption bands in the UV region arising from π→π* transitions. researchgate.net The positions of these bands are affected by the substituents on the ring. The calculated UV-Vis spectrum can aid in the interpretation of the experimental spectrum and in understanding the electronic transitions of the molecule. nih.gov

Table 3: Predicted Spectroscopic Data for a Substituted Phenol (Example)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.8-7.5, OH: 5.0-6.0, CH3: 2.3 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 115-160, CH3: 20-25 |

| ¹⁹F NMR | Chemical Shift (ppm) | -90 to -150 (relative to CFCl3) |

| IR | O-H Stretch (cm⁻¹) | 3200-3600 |

| UV-Vis | λ_max (nm) | ~220 and ~270 |

Note: These are typical ranges for substituted phenols and may vary for the specific compound. doi.orgbgu.ac.ilnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Hydrogen Bonding Interactions of the Difluoromethyl and Phenolic Groups

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the molecule and uses a color code to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a strong hydrogen bond acceptor site. The hydrogen atom of the hydroxyl group would be a region of positive potential, making it a hydrogen bond donor. The difluoromethyl group is considered a lipophilic hydrogen bond donor. rsc.org The hydrogen atom of the -CHF2 group can participate in weak hydrogen bonding interactions. acs.org

The ability of both the phenolic -OH group and the -CHF2 group to act as hydrogen bond donors and acceptors is crucial for understanding the intermolecular interactions of this compound. rsc.orgstackexchange.com These interactions play a significant role in the physical properties of the compound, such as its boiling point and solubility, as well as its interactions with biological targets. Computational studies can be used to model these hydrogen bonding interactions and calculate their energies, providing a quantitative measure of their strength. scirp.org

Quantitative Structure-Property Relationships (QSPR) in Difluoromethylated Phenols

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a molecule with its physicochemical properties. nih.gov These models are developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to find a relationship between these descriptors and an experimentally measured property. unibo.it

For difluoromethylated phenols, QSPR models could be developed to predict properties such as acidity (pKa), lipophilicity (logP), and permeability. nih.gov The molecular descriptors used in these models can be derived from the compound's 2D structure (e.g., topological indices) or its 3D structure (e.g., geometric and electronic descriptors from quantum chemical calculations).

For example, the acidity of a phenol is influenced by the electronic effects of its substituents. A QSPR model for the pKa of difluoromethylated phenols would likely include descriptors that quantify these electronic effects, such as Hammett constants or calculated atomic charges. Similarly, a QSPR model for lipophilicity would likely include descriptors related to the molecule's size, shape, and polarity.

While specific QSPR studies on this compound are not available, the principles of QSPR are well-established and could be applied to this class of compounds to predict their properties and guide the design of new molecules with desired characteristics.

Strategic Derivatization and Chemical Transformations of 4 Difluoromethyl 3 Methylphenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(difluoromethyl)-3-methylphenol is a primary site for functionalization, readily undergoing reactions such as etherification and esterification to yield a diverse range of derivatives. These modifications can significantly alter the molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity, which is a key consideration in drug design. sci-hub.se

One common transformation is the formation of aryl difluoromethyl ethers. This can be achieved through the reaction of this compound with a suitable electrophile in the presence of a base. For instance, reaction with alkyl halides or sulfonates in the presence of a base like potassium carbonate can yield the corresponding alkyl ethers. The difluoromethoxy group (OCF2H) is a significant structural motif in pharmaceuticals and agrochemicals, acting as a bioisostere for hydroxyl and thiol groups. sci-hub.se

Esterification of the phenolic hydroxyl group provides another avenue for derivatization. Reaction with acyl chlorides or anhydrides in the presence of a base or a catalyst like dimethylaminopyridine (DMAP) affords the corresponding esters. These ester derivatives can serve as prodrugs or as intermediates for further synthetic manipulations.

Table 1: Examples of Functionalization Reactions of the Phenolic Hydroxyl Group

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide/Base | Alkyl ether derivative | Etherification |

| This compound | Acyl Chloride/Base | Ester derivative | Esterification |

| This compound | 3,3-Difluoro-3-(phenylsulfonyl)prop-1-ene | gem-Difluoroallylated ether | O-Fluoroalkylation rsc.org |

| This compound | α-D-tetra-O-acetylglucopyranosyl bromide | Glucoside derivative | Nucleophilic Substitution nih.gov |

Chemical Modifications at the Methyl Substituent

The methyl group on the aromatic ring of this compound presents opportunities for various chemical modifications, primarily through oxidation and halogenation reactions. These transformations can introduce new functional groups, paving the way for further derivatization and the synthesis of more complex molecules.

Oxidation of the methyl group can lead to the formation of a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can convert the methyl group to a carboxylic acid. Milder oxidizing agents can selectively produce the corresponding benzaldehyde (B42025) derivative.

Halogenation of the methyl group, typically through free-radical substitution, can introduce one or more halogen atoms. libretexts.org This reaction is often initiated by UV light or a radical initiator. libretexts.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of the corresponding bromomethyl derivative. libretexts.org This benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions.

Table 2: Chemical Modifications at the Methyl Substituent

| Starting Material | Reagent/Conditions | Product | Transformation |

| This compound | Potassium Permanganate | 4-(Difluoromethyl)-3-carboxy-phenol | Oxidation |

| This compound | N-Bromosuccinimide/UV light | 4-(Difluoromethyl)-3-(bromomethyl)phenol | Halogenation libretexts.org |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is a key functional moiety that imparts unique electronic properties to the molecule. While generally stable, this group can undergo specific transformations. acs.orgorgsyn.orgresearchgate.net

One notable reaction is the H/D exchange at the difluoromethyl group, which can be catalyzed by a strong base like potassium tert-butoxide in a deuterated solvent such as DMSO-d6. acs.org This isotopic labeling is valuable for mechanistic studies and in the development of deuterated drug analogues which may exhibit altered metabolic profiles. The acidity of the C-H bond in the CF2H group facilitates this exchange. acs.org

Furthermore, the difluoromethyl group can be involved in more complex transformations, although these are less common. Under certain conditions, it might be possible to convert the difluoromethyl group to other functionalities, but this often requires harsh reaction conditions. The development of methods for the late-stage functionalization of C-F bonds is an active area of research. researchgate.net

Synthesis of Complex Molecular Architectures Featuring the this compound Moiety

The this compound core is a valuable building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. The strategic functionalization of its various reactive sites allows for the construction of diverse and intricate structures. chemistryviews.orgoregonstate.edu

For example, the phenolic hydroxyl group can be used as a handle to attach the molecule to a larger scaffold or to form polymers. The functionalized methyl group, such as a bromomethyl derivative, can be used in cross-coupling reactions to form new carbon-carbon bonds, leading to the assembly of biaryl structures or the introduction of other complex substituents.

The synthesis of highly substituted phenols is of significant interest, and methods that allow for precise control over the substitution pattern are highly sought after. oregonstate.edunih.gov By combining the various derivatization strategies discussed, it is possible to create a library of compounds based on the this compound scaffold, each with unique properties and potential applications. For instance, the synthesis of a 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea derivative has been reported as a potential antiviral agent. nih.gov

Development of Polyfunctional Scaffolds Derived from this compound

The derivatization of this compound can lead to the development of polyfunctional scaffolds, which are molecules containing multiple reactive functional groups. nih.gov These scaffolds are valuable in combinatorial chemistry and drug discovery as they allow for the rapid generation of a large number of diverse compounds.

By selectively modifying the hydroxyl, methyl, and even the difluoromethyl groups, it is possible to create a scaffold with orthogonal reactivity. This means that each functional group can be reacted independently of the others, allowing for a stepwise and controlled synthesis of complex molecules. For example, a scaffold could be created with a protected hydroxyl group, a brominated methyl group, and the intact difluoromethyl group. The bromomethyl group could be used in a Suzuki coupling, followed by deprotection and further functionalization of the hydroxyl group.

The development of such polyfunctional scaffolds from readily available starting materials like this compound is a key strategy in modern synthetic chemistry for accessing novel chemical space and accelerating the discovery of new functional molecules. nih.gov

Role of 4 Difluoromethyl 3 Methylphenol in Contemporary Chemical Synthesis

Utility as a Versatile Synthetic Building Block

A synthetic building block is a readily accessible molecule that can be used to construct more complex chemical structures. epa.gov 4-(Difluoromethyl)-3-methylphenol fits this description due to the versatile reactivity of its phenol (B47542) group and the desirable properties imparted by the difluoromethyl substituent. Phenols are foundational materials in industrial synthesis, serving as precursors to a vast array of products. google.com The related compound, m-cresol (B1676322) (3-methylphenol), is a precursor to numerous compounds, including pesticides like fenitrothion (B1672510) and antiseptics. wikipedia.org

The value of this compound is significantly enhanced by the difluoromethyl ether (-OCF₂H) group. This moiety is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or methanol (B129727) groups, often leading to improved metabolic stability and binding affinity in drug candidates. sci-hub.se The synthesis of aryl difluoromethyl ethers from phenols is a well-established transformation, typically achieved by reacting the corresponding phenol with a difluorocarbene precursor. sci-hub.seorgsyn.org This accessibility makes phenols valuable building blocks for introducing the -OCF₂H group. Therefore, this compound is a valuable building block for constructing complex fluorinated molecules for the pharmaceutical and agrochemical industries.

Table 1: Representative Methods for the Synthesis of Aryl Difluoromethyl Ethers from Phenols

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Cs₂CO₃ | DMF/H₂O | 120 | 94 | orgsyn.orgorgsyn.org |

| S-(Difluoromethyl)sulfonium salt | LiOH | Dioxane/H₂O | 80 | Good to Excellent | sci-hub.se |

| Difluoromethyltriflate (HCF₂OTf) | KOH | MeCN/H₂O | Room Temp | Good | nih.gov |

This table presents general methods applicable for the synthesis of compounds like this compound from its corresponding phenol precursor.

Precursor in the Synthesis of Advanced Organic Intermediates

Advanced organic intermediates are complex molecules that serve as immediate precursors to final products such as active pharmaceutical ingredients (APIs). The 3-methylphenol scaffold is a known starting point for such intermediates. For example, 4-amino-3-methylphenol (B1666317) is a crucial intermediate for high-performance resins and dyes. google.com Similarly, 4-fluoro-3-trifluoromethylphenol, a structurally related compound, is a key precursor in the synthesis of herbicides. google.com

Given these precedents, this compound is logically positioned as a precursor for advanced, fluorine-containing organic intermediates. The phenol's hydroxyl group can be readily converted into other functional groups, or the aromatic ring can be further functionalized through electrophilic substitution reactions like nitration or halogenation, guided by the existing substituents. These subsequent transformations would yield complex intermediates that carry the valuable difluoromethoxy moiety into the final target structure, be it a novel pharmaceutical or a next-generation agrochemical.

Table 2: Applications of Substituted 3-Methylphenol Derivatives

| Compound | Application/Role | Reference |

| 4-Amino-3-methylphenol | Intermediate for dyes, resins, and plant protectants | google.com |

| 4-Chloro-3-methylphenol | Antiseptic, disinfectant, and preservative | wikipedia.orgatamankimya.com |

| Fenitrothion (derived from m-cresol) | Pesticide | wikipedia.org |

| Amylmetacresol (derived from m-cresol) | Antiseptic | wikipedia.org |

Rational Design of Fluorine-Containing Scaffolds for Research Applications

Rational drug design involves creating molecules with specific functionalities to interact with biological targets in a desired way. The inclusion of fluorine is a key strategy in this process. The difluoromethyl group, in particular, is prized for its unique electronic properties and its ability to act as a bioisostere. sci-hub.se

The design of a scaffold containing the 4-(difluoromethoxy)-3-methylphenyl group is a rational approach to developing new research compounds. This scaffold combines several important features:

The Difluoromethoxy Group: Offers a stable, lipophilic hydrogen-bond-donating group that can enhance binding to target proteins.

The Phenyl Ring: Provides a rigid core that can be systematically modified to explore structure-activity relationships (SAR).

The Methyl Group: Adds steric bulk and lipophilicity, which can influence binding and pharmacokinetic properties.

By using this compound as a foundational scaffold, chemists can rationally design libraries of compounds for screening against various biological targets, such as enzymes or receptors, in the search for new therapeutic agents.

Emerging Applications in Synthetic Methodology Development

The development of novel chemical reactions is a major focus of organic chemistry research. New methods for introducing fluorine and fluorinated groups are particularly sought after. chemrxiv.org In this context, phenols are frequently used as benchmark substrates to demonstrate the effectiveness and scope of new difluoromethylation reactions. sci-hub.seorgsyn.org

An emerging application for this compound lies within this area of methodology development. Its synthesis could be used to showcase a new, more efficient, or more environmentally friendly difluoromethylation protocol. Conversely, once synthesized, it can serve as a substrate in the development of other new reactions. For instance, a novel cross-coupling reaction might be demonstrated by using the hydroxyl group of this compound to form complex ethers or esters, proving the method's tolerance for the difluoromethyl group. As chemists continue to push the boundaries of synthetic chemistry, the use of such fluorinated building blocks to validate new transformations will remain a critical application.

Future Research Directions and Translational Perspectives for Difluoromethylated Phenols

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices has spurred the development of environmentally friendly methods for difluoromethylation. Traditional methods often rely on harsh reagents and conditions, generating significant waste. Future research will likely prioritize the use of safer and more sustainable alternatives.

One promising approach involves the use of biocatalysis . Laccase-based systems, for example, can mediate the trifluoromethylation of unprotected phenols under mild conditions, and similar strategies could be adapted for difluoromethylation. nih.gov This enzymatic approach avoids the need for protecting groups and utilizes molecular oxygen as a green oxidant.

Photoredox catalysis has also emerged as a powerful tool for sustainable synthesis, enabling reactions to proceed under visible light irradiation at room temperature. polyu.edu.hksigmaaldrich.com Methods utilizing commercially available and easy-to-handle reagents like difluorobromoacetic acid are particularly attractive. polyu.edu.hk The use of organic dyes as photocatalysts further enhances the green credentials of these transformations by avoiding the need for precious metal catalysts. qmul.ac.uk

Another key area of development is the use of more benign difluoromethylating reagents. While reagents like chlorodifluoromethane (B1668795) (Freon 22) have been historically used, their ozone-depleting properties have led to a search for alternatives. rsc.org Reagents such as sodium chlorodifluoroacetate and S-(difluoromethyl)sulfonium salts are more stable, less toxic, and have a lower environmental impact. orgsyn.orgorgsyn.orgcas.cn

Detailed research findings indicate that the choice of reagent and reaction conditions can significantly impact the sustainability of the process. For instance, the use of water as a solvent and the ability to perform reactions in one-pot procedures contribute to a more environmentally friendly synthesis. nih.gov

| Reagent/Method | Sustainability Advantages | Reference |

| Laccase catalysis | Biocatalytic, mild conditions, uses O2 as oxidant | nih.gov |

| Visible-light photoredox catalysis | Uses light as energy source, mild conditions | polyu.edu.hksigmaaldrich.com |

| Organic photoredox catalysis | Metal-free catalysis, uses O2 as oxidant | qmul.ac.uk |

| Sodium chlorodifluoroacetate | Stable, low toxicity, low environmental impact | orgsyn.orgorgsyn.org |

| S-(difluoromethyl)sulfonium salts | Bench-stable, efficient under mild conditions | cas.cnacs.org |

| Difluoromethyltriflate (HCF2OTf) | Non-ozone-depleting, enables fast reactions at room temperature | rsc.orgnih.govberkeley.edu |

Innovations in Catalytic Difluoromethylation of Phenols

Catalysis is at the heart of modern organic synthesis, and innovations in this area are crucial for the efficient and selective synthesis of difluoromethylated phenols. Research is focused on developing novel catalysts that offer higher activity, broader substrate scope, and better control over regioselectivity.

Transition-metal catalysis continues to be a major area of investigation. Copper-catalyzed reactions, for example, have been widely used for the difluoromethylation of various substrates, including phenols. sci-hub.se The development of new ligands and catalyst systems is expected to further improve the efficiency and applicability of these methods.

Photoredox catalysis , as mentioned earlier, is a rapidly advancing field. The use of iridium and ruthenium-based photocatalysts has enabled the difluoromethylation of a wide range of aromatic compounds under mild conditions. orgsyn.org A significant innovation is the development of dual-active-centered covalent organic frameworks (COFs) as photocatalysts. These materials can achieve efficient charge separation, leading to high yields and broad functional group tolerance in the difluoromethylation of heterocycles, a strategy that could be extended to phenols. sigmaaldrich.comsemanticscholar.org

Organocatalysis offers a metal-free alternative for difluoromethylation. Superbases, for instance, have been shown to activate the Si-CF2H bond in Me3SiCF2H, enabling the direct difluoromethylation of aldehydes and ketones under mild conditions. rsc.org Exploring organocatalytic approaches for the difluoromethylation of phenols is a promising avenue for future research.

The development of new difluoromethylating reagents often goes hand-in-hand with catalytic innovation. For example, the development of zinc difluoromethanesulfinate (DFMS) as a source of the difluoromethyl radical has enabled the practical C-H difluoromethylation of heteroarenes and could be applied to phenols. nih.gov

| Catalyst Type | Key Innovations | Potential Application to 4-(Difluoromethyl)-3-methylphenol |

| Transition-Metal Catalysts | Development of new ligands and catalyst systems for improved efficiency. | Copper-catalyzed difluoromethylation of m-cresol (B1676322). |

| Photoredox Catalysts | Use of dual-active-centered covalent organic frameworks (COFs) for enhanced activity. | Photocatalytic difluoromethylation of m-cresol using advanced photocatalysts. |

| Organocatalysts | Metal-free activation of difluoromethylating agents. | Organocatalytic O-difluoromethylation of 3-methylphenol. |

Exploration of Novel Reactivity and Selectivity Patterns

Understanding and controlling the reactivity and selectivity of difluoromethylation reactions is crucial for the synthesis of specific isomers like this compound. The electronic properties of both the phenol (B47542) substrate and the difluoromethylating reagent play a key role in determining the outcome of the reaction.

The difluoromethyl group is known to be a lipophilic hydrogen bond donor, a property that influences its reactivity and interaction with biological targets. rsc.orgcas.cn The regioselectivity of the difluoromethylation of substituted phenols, such as m-cresol, is a critical aspect. The directing effects of the hydroxyl and methyl groups on the aromatic ring will influence the position of difluoromethylation. For instance, in the methanogenic degradation of m-cresol, carboxylation occurs at the para-position to the hydroxyl group. nih.gov This suggests that electrophilic attack is favored at this position, which could be relevant for electrophilic difluoromethylation reactions.

The choice of the difluoromethylating reagent and reaction conditions can also influence selectivity. For example, radical difluoromethylation processes often exhibit different selectivity patterns compared to ionic or metal-catalyzed reactions. rsc.orgnih.gov The development of methods that allow for precise control over the regioselectivity of phenol difluoromethylation is a key area for future research. This would enable the selective synthesis of desired isomers, which is particularly important for pharmaceutical applications where specific isomers often exhibit different biological activities.

A study on the difluoromethylation of phenols and thiophenols using an S-(difluoromethyl)sulfonium salt showed that phenoxides are more reactive than aliphatic alkoxides and alkenes in capturing difluorocarbene. cas.cn This chemoselectivity is valuable when dealing with substrates containing multiple reactive functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of difluoromethylation reactions with modern synthesis technologies like flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry is particularly well-suited for reactions involving gaseous reagents or highly reactive intermediates. polyu.edu.hk The use of microreactors provides excellent heat and mass transfer, allowing for precise control over reaction parameters and enabling safer handling of hazardous materials. semanticscholar.org The continuous nature of flow processes also facilitates scaling up of reactions from laboratory to industrial production. polyu.edu.hk The application of flow chemistry to the difluoromethylation of phenols, especially using gaseous reagents like fluoroform, has been demonstrated and represents a significant step towards more sustainable and scalable manufacturing processes. semanticscholar.org

Automated synthesis platforms , such as the SynFini™ system, are revolutionizing the way chemical synthesis is performed. youtube.com These platforms integrate artificial intelligence for route design with robotic systems for reaction execution and analysis. youtube.comscripps.edu This allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. The development of automated protocols for the difluoromethylation of phenols would significantly accelerate the discovery and development of new difluoromethylated compounds. scripps.eduresearchgate.net

The combination of flow chemistry and automation can lead to fully automated, end-to-end synthesis and purification systems, enabling the on-demand production of complex molecules. This technology holds great promise for the rapid synthesis of libraries of difluoromethylated phenols for drug discovery and materials science research.

Advanced Materials Precursors and Their Synthesis via Difluoromethylated Phenols

Difluoromethylated phenols, including this compound, are valuable precursors for the synthesis of advanced materials with unique properties. The incorporation of the difluoromethyl group can enhance thermal stability, chemical resistance, and other material properties.

One important class of materials that can be synthesized from phenolic precursors are polycarbonates . nih.govumassmed.edu While the synthesis of polycarbonates from difluoromethylated phenols has not been extensively reported, it represents a promising area for future research. The unique properties of the difluoromethyl group could lead to the development of new polycarbonates with improved performance characteristics. The general synthesis of aliphatic polycarbonates involves the copolymerization of epoxides and carbon dioxide or the polycondensation of diols and phosgene (B1210022) derivatives. nih.gov Difunctional difluoromethylated phenols could potentially be used as monomers in these polymerization reactions.

Difluoromethylated phenols can also be used to create functional polymers with tailored properties. For example, phenolic compounds are used in the synthesis of phenol-formaldehyde resins, and the incorporation of a difluoromethyl group could modify the properties of these widely used thermosetting polymers. youtube.com Furthermore, the phenolic hydroxyl group can be used as a handle for further functionalization, allowing for the creation of a wide range of specialty polymers. The synthesis of polymers from bio-based phenolic aldehydes derived from lignin (B12514952) is an area of growing interest, and similar strategies could be applied to difluoromethylated phenols. nih.gov

The development of new polymerization techniques and the exploration of novel monomers are key to unlocking the full potential of difluoromethylated phenols as precursors for advanced materials. nih.gov Research in this area could lead to the creation of new materials for a variety of applications, from high-performance plastics to advanced coatings and adhesives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(difluoromethyl)-3-methylphenol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via difluoromethylation of 3-methylphenol precursors. Key steps include:

- Using sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent under basic conditions (e.g., cesium carbonate in DMF at 80–100°C) .

- Monitoring gas evolution (e.g., CO₂) during the reaction to optimize mixing and pressure control.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Critical Parameters : Excess fluorinating agent (1.5–2.0 eq.) improves yield, while elevated temperatures (>100°C) may degrade the product.

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- NMR : ¹⁹F NMR to confirm difluoromethyl group integration (δ ~ -100 to -120 ppm). ¹H NMR for methyl (δ ~2.3 ppm) and aromatic protons.

- GC/MS : Use semi-volatile calibration standards (e.g., CLP-410 mix) with DB-5MS columns for quantification .

- HPLC : Reverse-phase C18 columns with methanol/water mobile phase (UV detection at 254 nm).

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Limited solubility in water (<1 mg/mL) .

- Stability :

- Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Degradation observed under prolonged UV exposure; use amber vials for light-sensitive experiments.

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

- Mechanistic Insight :

- Fluorine’s electron-withdrawing effect increases acidity of the phenolic -OH (pKa ~8–9), enhancing hydrogen-bonding potential with biological targets .

- Difluoromethyl groups improve metabolic stability by resisting cytochrome P450 oxidation compared to CH₃ or CF₃ substituents .

- Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP450 isoforms) using fluorinated vs. non-fluorinated analogs.

Q. What strategies resolve contradictions in reported reaction yields for difluoromethylation of phenolic substrates?

- Root-Cause Analysis :

- Side Reactions : Competing O-alkylation vs. C-difluoromethylation. Use bulky bases (e.g., KOtBu) to favor C–F bond formation .

- Moisture Sensitivity : Trace water hydrolyzes sodium 2-chloro-2,2-difluoroacetate; pre-dry solvents and reagents over molecular sieves.

- Data Normalization : Cross-reference yields with internal standards (e.g., 2-fluorophenol) in GC/MS to account for volatility losses .

Q. How can computational modeling predict regioselectivity in difluoromethylation reactions of substituted phenols?

- Methodology :

- DFT Calculations : Optimize transition states for difluoromethyl group addition at ortho, meta, and para positions using Gaussian or ORCA.

- Steric Maps : Analyze substituent effects (e.g., 3-methyl group) using molecular electrostatic potential (MEP) surfaces .

- Validation : Compare predicted regioselectivity with experimental HPLC/MS data for reaction mixtures.

Method Development & Optimization

Q. What advanced techniques improve detection limits for trace analysis of this compound in environmental matrices?

- Enhanced Protocols :

- SPE Extraction : Use C18 cartridges preconditioned with methanol, eluting with acetonitrile/0.1% formic acid.

- LC-HRMS : Orbitrap or Q-TOF systems with ESI⁻ mode for high-resolution mass accuracy (error <2 ppm) .

- Surrogate Standards : Spike with phenol-d₅ or 2-fluorophenol to correct for matrix effects .

Q. How do steric and electronic effects of the 3-methyl group impact the compound’s conformational flexibility?

- Experimental Design :

- X-ray Crystallography : Resolve crystal structures to assess intramolecular H-bonding between -OH and difluoromethyl groups.

- Dynamic NMR : Measure rotational barriers of the methyl group in DMSO-d₆ at variable temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.